molecular formula C14H21NO11 B025965 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose CAS No. 110326-09-5

2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose

Cat. No. B025965
M. Wt: 379.32 g/mol
InChI Key: AALORNCJXUQNQW-FNGWHDOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose, also known as GlcA-GlcNAc, is a naturally occurring glycosaminoglycan (GAG) that is found in the extracellular matrix (ECM) of various tissues in the human body. It is a complex molecule that plays an important role in many physiological processes, including cell adhesion, migration, proliferation, and differentiation. In recent years, GlcA-GlcNAc has gained significant attention in the scientific community due to its potential applications in various fields, including tissue engineering, drug delivery, and regenerative medicine.

Mechanism Of Action

The mechanism of action of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is not fully understood. However, it is believed that 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose interacts with various proteins in the ECM, including integrins and growth factors, to regulate cell adhesion, migration, proliferation, and differentiation.

Biochemical And Physiological Effects

2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has several biochemical and physiological effects. It has been shown to promote cell adhesion and proliferation, as well as to regulate the expression of various genes involved in tissue regeneration. 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose in lab experiments is its ability to mimic the natural ECM of various tissues. This makes it an ideal scaffold material for tissue engineering applications. However, one of the main limitations of using 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose in lab experiments is its high cost and the complex synthesis process required to produce it.

Future Directions

There are several future directions for research on 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose. One area of research is in the development of new synthesis methods that are more efficient and cost-effective. Another area of research is in the optimization of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose for tissue engineering applications, including the development of new scaffolds and the investigation of its potential for the regeneration of various tissues. Additionally, there is a need for further research on the mechanism of action of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose, as well as its potential applications in drug delivery and regenerative medicine.

Synthesis Methods

The synthesis of 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is a complex process that involves several steps. The most common method for synthesizing 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose is through the enzymatic modification of chitin, a naturally occurring polymer found in the exoskeletons of crustaceans. The process involves the use of chitinase to break down chitin into chitooligosaccharides, which are then modified using various enzymes to produce 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose.

Scientific Research Applications

2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has several potential applications in scientific research. One of the most promising areas of research is in tissue engineering, where 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose can be used as a scaffold material for the regeneration of damaged tissues. 2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose has also been shown to have potential applications in drug delivery, where it can be used as a carrier for the targeted delivery of drugs to specific tissues.

properties

CAS RN

110326-09-5

Product Name

2-Acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose

Molecular Formula

C14H21NO11

Molecular Weight

379.32 g/mol

IUPAC Name

(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C14H21NO11/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24)/t6-,7-,8+,10+,11+,12+,14-/m0/s1

InChI Key

AALORNCJXUQNQW-FNGWHDOKSA-N

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O

SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O

Other CAS RN

110326-09-5

synonyms

2-acetamido-2-deoxy-3-O-(beta-D-gluco-4-enepyranosyluronic acid)-D-glucose
2-acetamido-2-deoxy-3-O-(gluco-4-enepyranosyluronic acid)glucose
2-ADGPUAG

Origin of Product

United States

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